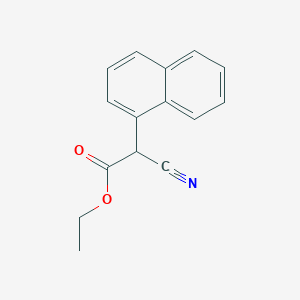

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its unique structure, which includes a naphthalene ring, making it a valuable intermediate in various synthetic processes .

Mechanism of Action

Target of Action

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a biochemical compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s possible that it interacts with its targets through direct acylation reactions , but more detailed studies are required to confirm this and to understand any resulting changes.

Biochemical Pathways

Given its use in proteomics research

Result of Action

As a biochemical used in proteomics research , it may have effects on protein structures or functions, but more research is needed to describe these effects in detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with naphthalene-1-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.

Condensation Reactions: It can undergo Knoevenagel condensation with aldehydes or ketones to form substituted alkenes.

Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium ethoxide or potassium carbonate in solvents such as ethanol or dimethylformamide (DMF).

Knoevenagel Condensation: Aldehydes or ketones in the presence of a base like piperidine or pyridine.

Reduction: Hydrogen gas with a catalyst like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Substituted Alkenes: From condensation reactions.

Amines: From reduction reactions.

Scientific Research Applications

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Ethyl cyanoacetate: Similar in structure but lacks the naphthalene ring.

Methyl 2-cyano-2-(naphthalen-1-yl)acetate: Similar but with a methyl ester group instead of an ethyl ester.

2-Cyano-2-(naphthalen-1-yl)acetic acid: Similar but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to the presence of the naphthalene ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .

Biological Activity

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and synthetic organic chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula: C15H13NO2

- Molecular Weight: 239.27 g/mol

- CAS Number: 13234-71-4

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through its interactions with cellular pathways involved in cancer proliferation and apoptosis.

1. Anticancer Activity:

Research indicates that compounds containing naphthalene moieties, such as this compound, can act as effective anticancer agents. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

- Cell Cycle Arrest: Studies reveal that naphthalene derivatives can induce cell cycle arrest at specific phases. For instance, one study demonstrated that treatment with a related naphthalene compound led to a significant decrease in the percentage of cells in the G1 phase while increasing those in the S phase, indicating effective cell cycle modulation .

- Apoptosis Induction: The induction of apoptosis was confirmed through flow cytometry assays, which showed that naphthalene derivatives could trigger both early and late apoptosis in treated cells .

2. Cytotoxicity Evaluation:

The cytotoxic effects of this compound were evaluated using various cancer cell lines, including MDA-MB-231 (breast cancer) and others. The compound displayed significant cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic potential .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving naphthalene derivatives and cyanoacetic acid. Notably:

- Cascade Reactions: A recent study highlighted a three-component cascade reaction involving ethyl cyanoacetate as a key reagent, leading to the formation of highly substituted tetrahydroquinolines from naphthalene derivatives . This method enhances yield and diastereoselectivity compared to traditional approaches.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Case Study 1: Anticancer Properties

In a study investigating the anticancer properties of naphthalene-substituted compounds, this compound was shown to significantly suppress tumor growth in vivo models. The results indicated that this compound could serve as a promising candidate for further development as an anticancer agent .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanisms behind the cytotoxic effects observed with naphthalene derivatives. It was found that these compounds could modulate reactive oxygen species (ROS) levels within cells, contributing to their pro-apoptotic effects .

Summary of Findings

Properties

IUPAC Name |

ethyl 2-cyano-2-naphthalen-1-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTUFQSUPDWXSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.